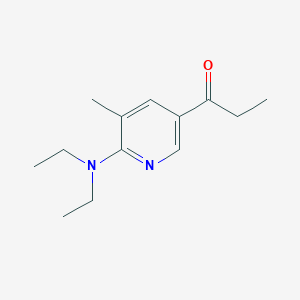

1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-one

Description

1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-one is a ketone derivative featuring a pyridine core substituted with diethylamino and methyl groups at positions 6 and 5, respectively, and a propan-1-one moiety at position 3. This compound belongs to the class of aryl ketones, which are of interest in medicinal chemistry and materials science due to their electronic and steric properties.

Properties

Molecular Formula |

C13H20N2O |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

1-[6-(diethylamino)-5-methylpyridin-3-yl]propan-1-one |

InChI |

InChI=1S/C13H20N2O/c1-5-12(16)11-8-10(4)13(14-9-11)15(6-2)7-3/h8-9H,5-7H2,1-4H3 |

InChI Key |

SEMKWFXASMDUAM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CN=C(C(=C1)C)N(CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-one typically involves the reaction of 6-(diethylamino)-5-methylpyridine with propanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under specific conditions to achieve the desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-one has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including its use as a stimulant or in the treatment of certain medical conditions.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of 1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways in the body. It is known to inhibit the reuptake of monoamines such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system and the associated psychoactive effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The diethylamino group at position 6 is a strong electron-donating substituent, which may enhance the electron density of the pyridine ring and influence reactivity. The propan-1-one group introduces a ketone functionality, enabling participation in nucleophilic additions or condensations. This structural motif is shared with cathinone derivatives (e.g., Diethylone in ), which are known for psychoactive properties, though the target compound’s pharmacological profile remains uncharacterized .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Key Observations:

- Electronic Effects: The diethylamino group in the target compound contrasts with the diaminopyrimidinyl group in 6d and 6g, which are electron-deficient and may enhance binding to biological targets like kinases .

- Thermal Stability : Higher melting points in 6g (235–237°C) compared to 6d (122–124°C) suggest that thiophene incorporation improves crystalline stability .

- Pharmacological Relevance : Diethylone’s benzodioxole core () is associated with serotonin receptor modulation, whereas the pyridine in the target compound may offer distinct selectivity .

Research Findings and Methodological Approaches

- Synthesis : Analogs like 6d and 6g are synthesized via palladium-catalyzed cross-coupling (Pd(OAc)₂, DMF), achieving yields of 68–72% . Similar methodologies could apply to the target compound.

- Spectroscopy : IR and NMR data for analogs (e.g., 6d’s carbonyl stretch at 1634 cm⁻¹) provide benchmarks for characterizing the target’s ketone group and substituents .

- Computational Analysis : Tools like Multiwfn () enable electron density topology studies, which could predict reactivity or intermolecular interactions for the target compound .

Biological Activity

1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-one is a synthetic compound belonging to the cathinone class, which are psychoactive substances structurally similar to amphetamines. This compound has garnered attention due to its potential psychoactive effects and its ability to modulate neurotransmitter systems, particularly in the central nervous system (CNS).

Chemical Structure and Properties

- Molecular Formula : C13H18N2O

- Molecular Weight : 220.31 g/mol

- Chemical Structure : The compound features a pyridine ring with a diethylamino group and a propanone moiety, contributing to its unique chemical properties.

1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-one primarily functions as a monoamine reuptake inhibitor. It inhibits the reuptake of key neurotransmitters such as:

- Dopamine

- Norepinephrine

- Serotonin

This inhibition leads to increased synaptic concentrations of these neurotransmitters, enhancing stimulation within the CNS and potentially resulting in stimulant effects akin to those observed with other cathinones and amphetamines.

Biological Activity and Effects

Research indicates that this compound exhibits a range of biological activities, including:

- Psychoactive Effects : Similar to other stimulants, it may induce euphoria, increased energy, and enhanced focus.

- Potential Therapeutic Applications : Due to its interaction with neurotransmitter systems, it may have applications in treating mood disorders and other neuropsychiatric conditions.

Comparative Analysis with Similar Compounds

The following table compares 1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-one with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(6-(Dimethylamino)-5-methylpyridin-3-yl)propan-1-one | C12H17N2O | Dimethyl substitution instead of diethyl |

| N-[6-(diethylamino)pyridin-3-yl]-5-methylimidazo[1,2-a]pyridine-2-carboxamide | C15H19N3O | Contains an imidazo group, altering biological activity |

| 8-[6-[3-(Dimethylamino)azetidin-1-yl]pyridin-3-yl]-3-methyl-1-propan-2-ylimidazo[4,5-c]quinolin-2-one | C20H24N4O | Features a quinoline structure with different pharmacological profile |

The uniqueness of 1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-one lies in its specific diethylamino substitution, which influences its stimulant properties compared to other similar compounds that may exhibit different pharmacological effects due to their structural variations.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound. Notable findings include:

- Neurotransmitter Modulation : In vitro studies have demonstrated that 1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-one effectively inhibits the reuptake of dopamine and serotonin, suggesting potential antidepressant-like effects.

- Stimulant Properties : Animal studies indicate that administration of this compound leads to increased locomotor activity, reinforcing its classification as a stimulant.

- Safety Profile : Limited studies on toxicity suggest that while it exhibits psychoactive effects, further research is required to fully understand its safety profile and potential for abuse.

Q & A

Q. What are the optimal synthetic routes for 1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-one, and how are key intermediates purified?

- Methodological Answer : The synthesis typically involves a Friedel-Crafts acylation using a Lewis acid catalyst (e.g., AlCl₃) to introduce the propan-1-one moiety to the pyridine ring. A diethylamino group is introduced via nucleophilic substitution or reductive amination. For purification, column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol or acetonitrile) ensures high purity (>95%). Reaction yields are optimized by controlling temperature (0–5°C for acylation) and stoichiometric ratios (1:1.2 for acylating agent to pyridine derivative) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Based on SDS data for structurally similar compounds:

- Hazards : Acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory irritation (H335).

- Precautions : Use fume hoods , nitrile gloves , and safety goggles . Store in airtight containers under inert gas (argon) to prevent degradation. Spills require neutralization with sodium bicarbonate and disposal as hazardous waste .

Q. Which analytical techniques are recommended to confirm structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns (e.g., diethylamino proton signals at δ 1.2–1.4 ppm; aromatic protons at δ 6.8–8.2 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation (expected [M+H]⁺: ~247.18 m/z).

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% by UV detection at 254 nm) .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, and what mechanistic hypotheses are plausible?

- Methodological Answer :

- In vitro assays : Screen for kinase inhibition (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ assays. IC₅₀ values are determined via dose-response curves (concentration range: 0.1–100 µM).

- Molecular docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., PI3Kδ, PDB ID: 6WQC). The diethylamino group may engage in hydrophobic interactions, while the ketone oxygen participates in hydrogen bonding .

- Comparative analysis : Compare activity with analogues (e.g., morpholine or piperidine substitutions) to identify structure-activity relationships (SAR) .

Q. How should contradictions in pharmacological data (e.g., variable IC₅₀ values across studies) be addressed?

- Methodological Answer :

- Standardize assays : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature, incubation time).

- Validate purity : Re-examine compound purity via HPLC and elemental analysis; impurities >2% can skew results.

- Control for solubility : Use DMSO stocks (<0.1% final concentration) to avoid solvent-induced artifacts .

Q. What computational strategies are effective for predicting physicochemical properties and optimizing bioavailability?

- Methodological Answer :

- QSAR modeling : Train models using descriptors like LogP (predicted ~2.1), polar surface area (~45 Ų), and H-bond donors/acceptors.

- ADMET prediction : Use SwissADME to forecast permeability (Caco-2: ~15 nm/s) and cytochrome P450 interactions (CYP3A4 substrate likelihood: high).

- Crystallography : Co-crystallize with target proteins to guide derivatization (e.g., adding methyl groups to enhance metabolic stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.